![molecular formula C8H5BrClN3S B3327553 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine CAS No. 352328-88-2](/img/structure/B3327553.png)
6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
概要
説明
“6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine” is a synthetic heterocyclic compound that has been extensively studied due to its potential applications in various fields of research and industry. It is part of the pyridopyrimidine family, which is of great interest due to their biological potential .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including “this compound”, has been covered in various studies . The synthetic protocols to prepare these derivatives consider all the structures composed of a pyridopyrimidine moiety which have shown a therapeutic interest or have already been approved for use as therapeutics .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H5BrClN3S . The molecular weight is 290.57 g/mol .
Chemical Reactions Analysis
Pyridopyrimidines, including “this compound”, have been the subject of numerous chemical reaction studies . These studies have explored various synthetic methods and reactions involving pyridopyrimidines.
作用機序
Target of Action
The primary targets of pyrido[2,3-d]pyrimidine derivatives, which include 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, are often dihydrofolate reductase (DHFR) , some kinases such as the tyrosine-protein kinase transforming protein Abl or MAP kinases , and biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth and division.
Mode of Action
The compound interacts with its targets, potentially inhibiting their function. For example, it may act as an inhibitor for CDK4 and/or CDK6 , which are critical for cell cycle progression . The specific interaction with its targets and the resulting changes depend on the substitution pattern at C5 and C6, which usually determines the selectivity of one receptor with respect to another .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits CDK4/6, it could lead to cell cycle arrest and potentially cell death .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . Other factors such as pH, temperature, and the presence of other molecules can also affect the compound’s action.
実験室実験の利点と制限
The advantages of using 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine in lab experiments include its potential applications in the field of medicine, its ability to inhibit the growth of cancer cells, and its antiviral and antibacterial activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine. One possible direction is to investigate its potential applications in the treatment of viral infections such as HSV-1 and HSV-2. Another direction is to study its mechanism of action in order to better understand how it inhibits the growth of cancer cells and viral replication. Furthermore, it may be possible to modify the structure of this compound in order to improve its efficacy and reduce its toxicity.
科学的研究の応用
6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine has been studied for its potential applications in the field of medicine. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, this compound has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Furthermore, it has been found to possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
生化学分析
Biochemical Properties
It is known that pyrido[2,3-d]pyrimidines can interact with various enzymes and proteins . The nature of these interactions is typically dependent on the specific structure of the compound and the biological context in which it is present.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
6-bromo-7-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3S/c1-14-8-11-3-4-2-5(9)6(10)12-7(4)13-8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYVNIZXYMXNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC(=C(C=C2C=N1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208823 | |
| Record name | 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352328-88-2 | |
| Record name | 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352328-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



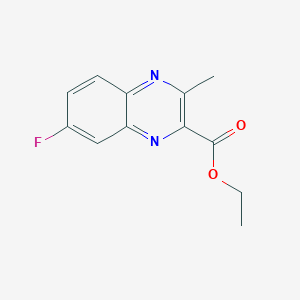
![N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide](/img/structure/B3327487.png)
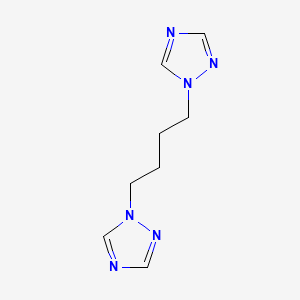
![4-{[(Methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B3327505.png)
![(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B3327512.png)
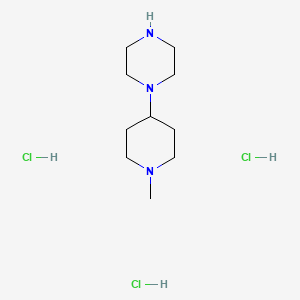
![Bicyclo[2.2.1]heptan-7-amine](/img/structure/B3327522.png)
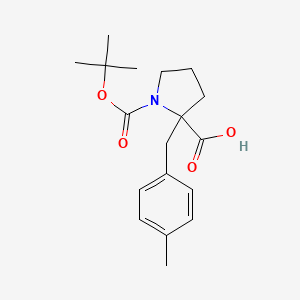
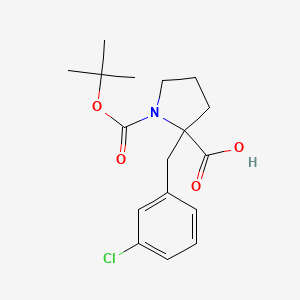
![Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B3327537.png)
![5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3327540.png)
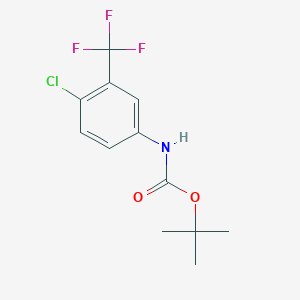
![methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate](/img/structure/B3327564.png)
